molecular formula C21H27ClN2OS B11382486 1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(piperidin-1-yl)ethyl]piperidine

1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(piperidin-1-yl)ethyl]piperidine

Cat. No.: B11382486
M. Wt: 391.0 g/mol
InChI Key: KVYUPTLJNFHQSS-UHFFFAOYSA-N
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Description

1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(piperidin-1-yl)ethyl]piperidine is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(piperidin-1-yl)ethyl]piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, chlorination and subsequent cyclization can form the benzothiophene core.

    Carbonylation: Introduction of the carbonyl group at the 2-position of the benzothiophene ring.

    Piperidine Substitution: The final step involves the substitution of the piperidine moiety at the carbonyl carbon, often using piperidine and a suitable base under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(piperidin-1-yl)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups at the chloro position.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(piperidin-1-yl)ethyl]piperidine would depend on its specific biological target. Generally, such compounds might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(morpholin-4-yl)ethyl]piperidine
  • 1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(pyrrolidin-1-yl)ethyl]piperidine

Uniqueness

1-(3-Chloro-1-benzothiophene-2-carbonyl)-2-[2-(piperidin-1-yl)ethyl]piperidine is unique due to its specific substitution pattern and the presence of both benzothiophene and piperidine moieties. This combination can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H27ClN2OS

Molecular Weight

391.0 g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C21H27ClN2OS/c22-19-17-9-2-3-10-18(17)26-20(19)21(25)24-14-7-4-8-16(24)11-15-23-12-5-1-6-13-23/h2-3,9-10,16H,1,4-8,11-15H2

InChI Key

KVYUPTLJNFHQSS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2CCCCN2C(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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